(2-Propan-2-ylcyclohexyl) 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 404414 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological processes and its potential therapeutic benefits.
Preparation Methods
The synthesis of NSC 404414 involves several steps, typically starting with the selection of appropriate precursor materials. The synthetic routes often include:
Initial Reaction: The precursor undergoes a reaction with a specific reagent under controlled conditions.
Intermediate Formation: The initial reaction leads to the formation of an intermediate compound.
Final Synthesis: The intermediate is further reacted with another reagent to form NSC 404414.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where the reactions are carried out in batches with precise control over temperature, pressure, and reagent concentrations.
Continuous Flow Processing: A more modern approach where the reactions occur in a continuous flow system, allowing for better scalability and consistency.
Chemical Reactions Analysis
NSC 404414 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 404414 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of an oxidized derivative, while reduction could yield a reduced form of the compound.
Scientific Research Applications
NSC 404414 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological mechanisms.
Medicine: NSC 404414 is investigated for its therapeutic potential, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 404414 involves its interaction with specific molecular targets within cells. These interactions can lead to the modulation of various pathways, including:
Signal Transduction: The compound may affect signaling pathways that regulate cellular functions.
Gene Expression: NSC 404414 can influence the expression of certain genes, leading to changes in protein production.
Enzyme Activity: The compound may act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
NSC 404414 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Known for its role in similar biological processes but with different molecular targets.
NSC 789012: Shares some chemical properties with NSC 404414 but has distinct applications in medicine.
NSC 345678: Another compound with comparable chemical reactions but used primarily in industrial applications.
The uniqueness of NSC 404414 lies in its specific molecular structure and the particular pathways it affects, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
7476-92-8 |
---|---|
Molecular Formula |
C11H19ClO2 |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
(2-propan-2-ylcyclohexyl) 2-chloroacetate |
InChI |
InChI=1S/C11H19ClO2/c1-8(2)9-5-3-4-6-10(9)14-11(13)7-12/h8-10H,3-7H2,1-2H3 |
InChI Key |
AFSKIXKVZPODOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC1OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.